SN23862

Description

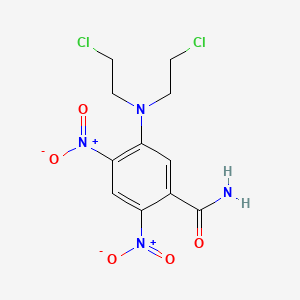

Structure

2D Structure

3D Structure

Properties

CAS No. |

142439-61-0 |

|---|---|

Molecular Formula |

C11H12Cl2N4O5 |

Molecular Weight |

351.14 g/mol |

IUPAC Name |

5-[bis(2-chloroethyl)amino]-2,4-dinitrobenzamide |

InChI |

InChI=1S/C11H12Cl2N4O5/c12-1-3-15(4-2-13)9-5-7(11(14)18)8(16(19)20)6-10(9)17(21)22/h5-6H,1-4H2,(H2,14,18) |

InChI Key |

DQMALWRRERBILB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1N(CCCl)CCCl)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |

Appearance |

Solid powder |

Other CAS No. |

142439-61-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-(N,N-bis(2-chloroethyl)amino)-2,4-dinitrobenzamide SN 23862 SN-23862 |

Origin of Product |

United States |

Mechanistic Investigations of Bioactivation

Enzymatic Nitroreduction Pathways

The bioactivation of SN-23862 is initiated by enzymes capable of reducing nitro groups. Both bacterial and mammalian enzyme systems contribute to these reductive pathways.

Role of Bacterial Nitroreductases (e.g., Escherichia coli Nitroreductase)

Bacterial nitroreductases, particularly those from Escherichia coli such as NfsB and NfsA, are well-established catalysts for the bioactivation of SN-23862. nih.govnih.govpdbj.org Studies have demonstrated that E. coli nitroreductase (NTR) effectively reduces SN-23862, leading to the formation of cytotoxic derivatives. nih.gov A notable distinction exists in the reduction pattern of SN-23862 compared to its analog, CB-1954. While E. coli NTR can reduce either the 2- or 4-nitro group of CB-1954, SN-23862 is primarily reduced at the 2-nitro position by this enzyme, yielding the 2-hydroxylamine derivative. nih.govpdbj.orgnih.gov This regioselectivity in reduction is influenced by the chemical structure of SN-23862, specifically the presence of the larger nitrogen mustard group, which affects the binding orientation within the enzyme's active site and favors the reduction of the 2-nitro group. pdbj.orgnih.gov

Interplay with Mammalian Reductases (e.g., NAD(P)H:Quinone Oxidoreductase 1, Cytochrome P450 Reductase)

Mammalian reductases, including NAD(P)H:Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Reductase (CYPOR), are also involved in the metabolism of various compounds, including some nitroaromatic prodrugs. bioline.org.brasm.orgproteopedia.orgwikipedia.orgnih.gov NQO1 is an obligate two-electron reductase that utilizes NAD(P)H as a cofactor and is involved in the detoxification of quinones, although it can also activate certain nitro compounds. bioline.org.br CYPOR is a flavoprotein that transfers electrons from NADPH to cytochrome P450 enzymes and other acceptors. proteopedia.orgwikipedia.orgnih.gov Research indicates that SN-23862 and its analogues exhibit limited substrate specificity for mammalian DT-diaphorase (NQO1). nih.govmdpi.com This low level of activation by NQO1 is considered advantageous, as it minimizes non-target activation in aerobic environments. nih.govmdpi.com

Influence of Reduction Potentials on Activation Kinetics

The efficiency of enzymatic nitroreduction is significantly influenced by the reduction potential of the nitroarene substrate. frontiersin.orgmdpi.combibliotekanauki.pl Compounds with higher electron affinity, reflected in more positive single-electron reduction potentials, tend to be better substrates for nitroreductases, leading to faster activation kinetics. mdpi.combibliotekanauki.pl Conversely, substrates with lower reduction potentials may exhibit reduced activation rates. mdpi.com While specific, detailed studies focusing solely on the reduction potential of SN-23862 and its direct correlation with the kinetics of various reducing enzymes were not extensively found, the general principle that the electronic properties of the nitro groups impact the efficiency of enzymatic reduction is applicable to SN-23862.

Chemical Transformation and Metabolite Characterization

The enzymatic reduction of SN-23862 triggers a cascade of chemical transformations, ultimately yielding the cytotoxic species responsible for its biological effects.

Formation of Hydroxylamine (B1172632) and Amine Derivatives

The initial and primary product of the enzymatic nitroreduction of SN-23862 by E. coli nitroreductase is the 2-hydroxylamine derivative, resulting from the two-electron reduction of the 2-nitro group. nih.govpdbj.orgnih.gov This hydroxylamine is not entirely stable and can undergo further non-enzymatic reduction or rearrangement, leading to the formation of the corresponding 2-amine derivative. acs.org Unlike CB-1954, which can produce both 2- and 4-hydroxylamine and amine metabolites, the bioactivation of SN-23862 primarily proceeds through the 2-nitro reduction pathway, yielding the 2-hydroxylamine and subsequently the 2-amine. nih.govnih.govnih.gov

Identification of Cytotoxic Metabolites

Comparative studies on the cytotoxicity of synthetic metabolites of SN-23862 and CB-1954 in NTR-deficient cell lines provide insights into the inherent potency of these reduced species. researchgate.net

Table 1: Relative Cytotoxicity of SN-23862 and Key Metabolites in NTR-Deficient Cells

The direct, single-step bioactivation of SN-23862 to potent amino or hydroxylamine metabolites, comparable in potency to the active metabolite of CB-1954, is considered a favorable characteristic for its application as a prodrug in conjunction with nitroreductase enzymes. acs.orgnih.gov

Intramolecular Reactions and Metabolite Stability

The bioactivation of SN-23862 is initiated by enzymatic nitroreduction, which serves as an electronic switch that activates the molecule's alkylating moiety. Studies utilizing Escherichia coli nitroreductase (NTR) have shown that the proximate reduction product of SN-23862 is the 2-hydroxylamine derivative. This intermediate is not the final cytotoxic form but undergoes rapid nonenzymatic conversion to the highly potent 2-amine metabolite. This conversion underscores the dynamic nature of SN-23862 bioactivation, where an initial enzymatic step is followed by a spontaneous chemical transformation to yield the ultimate cytotoxic agent.

Research into related dinitrobenzamide mustards suggests that intramolecular alkylation resulting from the reduction of a nitro group located ortho to the mustard moiety can act as an inactivation pathway. However, modifications to the structure, such as increasing the size of the nitrogen mustard leaving group, can mitigate this intramolecular reaction route, thereby potentially enhancing the stability and availability of the desired cytotoxic metabolites. The metabolites generated through these bioactivation pathways are crucial mediators of bystander effects, contributing to the killing of surrounding tumor cells that may not express the activating enzyme.

Molecular Mechanisms of Biological Activity

The biological activity of SN-23862 is mediated by the cytotoxic metabolites generated upon its bioactivation. As a nitrogen mustard analog, the core mechanism of action involves the interaction of these metabolites with cellular DNA. sigmaaldrich.commedkoo.comnih.gov

DNA Alkylation and Interstrand Cross-linking

The cytotoxic metabolites of SN-23862, particularly the 2-amine derivative, exert their effects through DNA alkylation. Nitrogen mustards are a class of alkylating agents that form covalent bonds with nucleophilic centers in DNA, such as the nitrogen atoms in the purine (B94841) and pyrimidine (B1678525) bases. This alkylation can lead to various types of DNA damage, including the formation of DNA monoadducts and interstrand cross-links (ICLs).

Interstrand cross-links are highly toxic lesions where covalent bonds are formed between opposing strands of the DNA double helix. These cross-links physically impede essential DNA processes such as replication and transcription, ultimately leading to cell cycle arrest and cell death. While the bioactivation of CB 1954 is understood to lead to a bifunctional cross-linking agent via an N-acetoxy intermediate, the mechanism for SN-23862 involves the electronic effects of nitroreduction activating the nitrogen mustard moiety to induce alkylation. The highly cytotoxic 2-amine metabolite of SN-23862 is a key species responsible for mediating these damaging interactions with DNA. Studies on related dinitrobenzamide mustards have shown that nitroreduction can generate DNA cross-linking cytotoxins.

Cellular Responses to DNA Damage Induction

The induction of DNA damage by SN-23862 metabolites triggers a complex network of cellular responses aimed at maintaining genomic integrity or initiating programmed cell death. Cells possess sophisticated DNA damage response (DDR) pathways that detect DNA lesions, signal their presence, and coordinate repair mechanisms.

Exposure to DNA damaging agents like the activated forms of SN-23862 can lead to alterations in gene expression, delays in cell cycle progression at specific checkpoints, and the activation of DNA repair pathways. For instance, cells have evolved specialized pathways, such as the Fanconi anemia (FA) pathway, to specifically address the challenging repair of interstrand cross-links.

Structure Activity Relationship Sar Studies

Influence of Substituent Electronic Effects on Reactivity and Potency

The chemical reactivity of dinitrobenzamide mustards is heavily influenced by the electronic properties of substituents on the aromatic ring. For SN-23862 and related nitrogen mustards, studies have demonstrated a clear correlation between the electron-donating character of substituents at the ortho or para positions and the compound's alkylating reactivity. acs.org Enzymatic reduction of a nitro group on the benzamide ring dramatically increases the electron-donating ability of that substituent, which in turn activates the nitrogen mustard side chain, enhancing its ability to alkylate DNA.

This activation is a key difference from its aziridine (B145994) analogue, CB 1954, where the electronic effects are less pronounced. acs.org For the nitrogen mustard series, the introduction of electron-donating groups increases the nucleophilicity of the mustard nitrogen, facilitating the formation of the aziridinium ion intermediate required for DNA alkylation. This direct electronic modulation of the mustard's reactivity is a critical factor in the potency of SN-23862's metabolites. acs.org

Table 1: Influence of Substituent Electronic Effects on Mustard Reactivity This table illustrates the general principle of how substituent electronic properties affect the reactivity of the nitrogen mustard moiety in compounds related to SN-23862.

| Substituent at C4 | Electronic Effect | Predicted Alkylating Reactivity |

|---|---|---|

| -NO₂ (Prodrug form) | Strongly Electron-Withdrawing | Low |

| -NHOH (Metabolite) | Electron-Donating | High |

| -NH₂ (Metabolite) | Strongly Electron-Donating | Very High |

Correlation between Alkylating Reactivity and Cytotoxic Efficacy

A fundamental aspect of the SAR for SN-23862 is the direct link between its chemical reactivity as an alkylating agent and its biological efficacy as a cytotoxic compound. Research has established a highly significant linear relationship between the cytotoxic potency and the alkylating reactivity for a series of dinitrobenzamide mustards. acs.org This demonstrates that the ability to damage DNA through alkylation is the primary driver of cell killing for this class of compounds.

Bifunctional alkylating agents like the activated form of SN-23862 are particularly effective because they can form interstrand cross-links in DNA. nih.gov These lesions are difficult for cancer cells to repair and are a major trigger for apoptosis. The strong correlation between reactivity and cytotoxicity underscores that enhancements in the chemical ability to form these DNA adducts translate directly into more potent anticancer activity. acs.orgnih.gov

Table 2: Relationship between Reactivity and Cytotoxicity This table presents a representative correlation based on findings that cytotoxic potency is directly proportional to alkylating reactivity in the dinitrobenzamide mustard series.

| Compound Analogue | Relative Alkylating Reactivity (k, arbitrary units) | Relative Cytotoxic Potency (1/IC₅₀) |

|---|---|---|

| Analogue A (Low Reactivity) | 1.0 | 1.2 |

| Analogue B (Medium Reactivity) | 5.0 | 5.5 |

| Analogue C (High Reactivity) | 10.0 | 11.2 |

| Activated SN-23862 Metabolite | 15.0 | 16.5 |

In Vitro Pharmacological and Cellular Studies

Assessment of Cytotoxic Potency in Cancer Cell Lines

In vitro studies have evaluated the cytotoxic effects of SN-23862 across various cancer cell lines. Its activity is notably influenced by the cellular environment, particularly oxygen levels, and the DNA repair capabilities of the cells.

Evaluation under Aerobic versus Hypoxic Conditions

SN-23862 has demonstrated selective cytotoxicity towards hypoxic mammalian cells nih.gov. Nitroaniline mustards like SN-23862 are designed as hypoxia-selective cytotoxic agents, where reductive metabolism under low-oxygen conditions activates the nitrogen mustard group nih.gov. This activation involves the conversion of the electron-withdrawing nitro group to an electron-donating hydroxylamine (B1172632) or amine nih.gov.

Studies have shown that SN-23862 exhibits significantly higher toxicity to hypoxic cells compared to aerobic cells nih.gov. For instance, it showed selectivities of 60- to 70-fold for hypoxic UV4 cells nih.gov. This contrasts with its aziridine (B145994) analogue, CB 1954, which showed lower hypoxic selectivity in the same system nih.gov. The higher hypoxic selectivity of SN-23862 may be attributed to its less efficient bioactivation by the aerobic nitroreductase NAD(P)H:quinone oxidoreductase (DT diaphorase) found in rat Walker tumor cells, compared to CB 1954 nih.govnih.gov.

The cytotoxic potency of SN-23862 to A549-P450(puro) cells was inhibited by lower concentrations of oxygen compared to other compounds like tirapazamine, further highlighting its selective activation under severe hypoxia nih.gov.

Studies in DNA Repair Deficient Cell Lines (e.g., UV4)

Studies utilizing DNA repair deficient cell lines, such as the UV4 cell line which is defective in nucleotide excision repair, have been crucial in understanding the mechanism of action and the relationship between cytotoxicity and alkylating reactivity of SN-23862 and its analogues acs.org.

In the UV4 cell line, the relationships between substituent electronic effects, reactivity, and cytotoxicity of dinitrobenzamide mustards, including SN-23862, have been determined acs.org. Alkylating reactivity of these mustards correlated with the electron-donating character of the ortho or para substituent acs.org. A significant linear relationship was observed between cytotoxic potency and alkylating reactivity in the mustard series acs.org.

SN-23862 has been evaluated for its potential as a prodrug by assessing its IC50 against UV4 cells in the presence and absence of E. coli nitroreductase and cofactor nih.gov. Compounds that were substrates for the E. coli nitroreductase showed a positive correlation between their catalytic efficiency (kcat) and the ratio of IC50 values (without enzyme/with enzyme) nih.gov. SN-23862 itself was found to be a substrate for this enzyme nih.gov.

Comparative Cytotoxicity Across Diverse Cell Models (e.g., CHO-AA8, EMT6, SK-OV-3, V79, WiDr)

SN-23862's cytotoxic activity has been assessed in a variety of cell lines, including CHO-AA8 (Chinese hamster ovary), EMT6 (murine mammary carcinoma), SK-OV-3 (human ovarian cancer), V79 (Chinese hamster lung fibroblast), and WiDr (human colon adenocarcinoma) medchemexpress.comresearchgate.net.

In CHO-AA8 cells, SN-23862 has shown aerobic cytotoxic activity with reported IC50 values medchemexpress.com. Comparative studies with CB 1954 and its metabolites in NTR-expressing cells, including V79 and SiHa (human cervical carcinoma), have shown that SN-23862, when reduced by nitroreductase, forms a metabolite with superior cytotoxic potency and diffusion properties compared to CB 1954 metabolites nih.gov.

In the context of GDEPT, SN-23862 has been evaluated in cell line pairs (parental and NTR-transfected) derived from human (SKOV, WiDr), Chinese hamster (V79), and murine (EMT6) cells researchgate.net. While some prodrugs showed selectivity for NTR-transfected cells in human lines, low to modest selectivity was observed in the Chinese hamster-derived cell pair (V79) researchgate.net.

Data on the cytotoxicity of SN-23862 against NTR-negative cell lines, including some of those mentioned, are available, providing IC50 values following drug exposure researchgate.net. These values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: In Vitro Cytotoxicity of SN-23862 and Related Compounds

| Cell Line | Condition | Compound | IC50 (µM) | Reference |

| UV4 | Hypoxic | SN-23862 | nih.gov | |

| UV4 | Aerobic | SN-23862 | nih.gov | |

| CHO-AA8 | Aerobic | SN-23862 | 1450 | medchemexpress.commedchemexpress.com |

| V79 | With E. coli Nitroreductase | SN-23862 | nih.gov | |

| V79 | Without E. coli Nitroreductase | SN-23862 | nih.gov | |

| NTR-ve Cell Lines | 4h exposure | SN-23862 | Data available | researchgate.net |

Note: Specific IC50 values for some conditions and cell lines were indicated as available in the sources but not explicitly listed in the snippets. The table includes data that could be directly extracted.

Analysis of Prodrug Activation in Cellular Systems

SN-23862 functions as a prodrug that requires enzymatic activation, primarily through nitroreduction, to exert its cytotoxic effects medkoo.com. This activation process has been studied in cellular systems to understand the kinetics of conversion and the nature of the resulting cytotoxic metabolites.

Kinetic Studies of Enzyme-Mediated Prodrug Conversion

The activation of SN-23862 is mediated by nitroreductase enzymes medkoo.com. Studies have investigated the kinetic parameters of SN-23862 activation by specific nitroreductases, such as the enzyme from E. coli B nih.gov. This enzyme is capable of reducing dinitrobenzamides like SN-23862 to form cytotoxic derivatives nih.gov.

Kinetic studies evaluating compounds related to SN-23862 have determined parameters like kcat (catalytic efficiency) for their activation by E. coli nitroreductase nih.gov. These studies have shown a correlation between kcat and the cytotoxicity ratio in UV4 cells, indicating the importance of efficient enzymatic conversion for cytotoxic activity nih.gov.

Compared to CB 1954, SN-23862 is reduced more rapidly by NTR-positive cells nih.gov. While CB 1954 can be reduced at either nitro group, SN-23862 is reduced by the E. coli nitroreductase to form only the 2-hydroxylamine nih.gov. This metabolite can then react to produce DNA crosslinks nih.gov.

Metabolite Profiling and Identification in Cell Cultures (e.g., using Liquid Chromatography-Mass Spectrometry, Bioassay)

Metabolite profiling and identification in cell cultures have been employed to characterize the products of SN-23862 activation. Techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) and bioassays have been used for this purpose nih.govacs.org.

When activated by nitroreductase in V79-NTRpuro or SiHa-NTRpuro cells, SN-23862 forms a single bioactive extracellular metabolite, which has been identified as the 2-amine nih.gov. This 2-amine metabolite possesses superior cytotoxic potency and diffusion properties compared to the metabolites of CB 1954 nih.gov.

Hypoxic nitroreduction of SN-23862 by A549-P450(puro) cells resulted in cytotoxic extracellular metabolites, including the 2-amine metabolite and novel di-reduced metabolites, as identified by LC/MS and bioassay methods nih.gov.

Studies investigating the mechanism of activation have synthesized hydroxylamine and amine derivatives of SN-23862 and related compounds acs.org. LC/MS has been used to identify reaction pathways and determine alkylating reactivities in aqueous solution acs.org. These studies support that the bioactivation of SN-23862 leads to amino or hydroxylamine metabolites with significant cytotoxic potency acs.org.

Table 2: Key Metabolite of SN-23862 upon Nitroreduction

| Prodrug | Activating Enzyme | Primary Metabolite | Properties | Reference |

| SN-23862 | Nitroreductase | 2-amine | Cytotoxic, superior diffusion properties | nih.gov |

| SN-23862 | E. coli Nitroreductase | 2-hydroxylamine | Can produce DNA crosslinks | nih.gov |

| SN-23862 | Hypoxic Nitroreduction (A549-P450(puro) cells) | 2-amine, di-reduced metabolites | Cytotoxic | nih.gov |

Investigation of Bystander Effects

The bystander effect is a phenomenon observed in some therapeutic strategies, particularly in gene-directed enzyme prodrug therapy (GDEPT), where the activation of a prodrug in a limited population of cells leads to the death of surrounding, non-modified cells nih.govnih.govnih.gov. This effect is crucial for overcoming limitations in targeting efficiency and achieving widespread cell kill within a tumor mass nih.govnih.gov. SN-23862 has been studied for its ability to induce a bystander effect upon activation by nitroreductase enzymes nih.govnih.gov.

Characterization in Multicellular Layer Co-Culture Models

Multicellular layer (MCL) co-culture models are in vitro systems that mimic aspects of the tumor microenvironment, including cell-cell interactions and diffusion limitations, making them suitable for studying bystander effects nih.govnih.govnih.govresearchgate.net. Studies using MCL co-cultures have investigated the bystander killing efficiency of SN-23862 when activated by nitroreductase (NTR)-expressing cells nih.govnih.gov.

Research has shown that SN-23862 exhibits increased bystander killing compared to its analogue, CB1954, when bioactivated by the enzyme NfsB nih.gov. In MCLs, SN-23862 demonstrated a larger differential in toxicity between mixtures of cells and 100% parental cell MCLs nih.gov. The bystander effect mediated by SN-23862 was reported to be highly efficient in co-culture MCLs, rendering non-NfsB containing cells equally sensitive to the prodrug as those expressing NfsB nih.gov.

Studies using MCL co-cultures of A549 cells overexpressing human cytochrome P450 reductase (A549-P450(puro)) and A549-Lo21 cells with lower reductase activity showed that the cytotoxic potency against the A549-Lo21 cells increased significantly (more than 14-fold) in the presence of A549-P450(puro) cells when exposed to SN-23862 under anoxic conditions nih.gov. This increase in toxicity to the bystander cells highlights the effective diffusion of cytotoxic metabolites generated from SN-23862 activation nih.gov.

Quantification of Diffusible Cytotoxic Metabolites

The bystander effect of SN-23862 is mediated by the diffusion of cytotoxic metabolites generated upon its enzymatic reduction nih.govnih.gov. Identifying and quantifying these diffusible metabolites is crucial for understanding the mechanism and efficiency of the bystander effect nih.govnih.gov.

Studies have utilized techniques such as liquid chromatography-mass spectrometry (LC/MS) and bioassays to identify the cytotoxic extracellular metabolites of SN-23862 resulting from nitroreduction nih.govnih.gov. When activated by E. coli nitroreductase (NTR), the corresponding dinitrobenzamide nitrogen mustard SN-23862 is reduced to form extracellular metabolites nih.gov.

Research indicates that the 2-amino metabolite is a key mediator of the bystander effect for both CB 1954 and SN-23862 in NTR-based GDEPT nih.gov. While CB 1954 activation can yield multiple cytotoxic metabolites (including 2- and 4-hydroxylamines and their corresponding amines), SN-23862 reduced by NTR primarily forms a single extracellular metabolite, identified as the 2-amine nih.gov. This 2-amine metabolite of SN-23862 has been shown to possess superior cytotoxic potency and diffusion properties compared to the metabolites of CB 1954 nih.gov.

Furthermore, studies investigating hypoxic nitroreduction of SN-23862 by A549-P450(puro) cells identified the 2-amine metabolite as a bystander metabolite, consistent with findings from aerobic activation by E. coli nfsB nitroreductase nih.gov. Novel di-reduced metabolites were also identified under these hypoxic conditions nih.gov.

The superior diffusion properties and cytotoxic potency of the 2-amine metabolite of SN-23862 are consistent with the observed high bystander efficiency of SN-23862 as an NTR prodrug in multicellular layers nih.gov.

Here is a table summarizing key findings related to SN-23862's bystander effect and metabolites:

| Study Context | Enzyme/Condition | Key Metabolite(s) Identified | Bystander Effect Observation | Citation |

| MCL Co-culture (NTR-expressing cells) | E. coli Nitroreductase (NTR) | Primarily 2-amine | Increased bystander killing compared to CB1954; non-NTR cells equally sensitive in co-culture | nih.govnih.gov |

| MCL Co-culture (A549-P450(puro) + A549-Lo21) | Human Cytochrome P450 Reductase (Hypoxic) | 2-amine, novel di-reduced metabolites | >14-fold increase in toxicity to bystander cells under anoxia | nih.gov |

| Comparison of Metabolite Properties | N/A | SN-23862 2-amine vs. CB 1954 metabolites | SN-23862 2-amine has superior cytotoxic potency and diffusion properties | nih.gov |

Applications and Research Methodologies

Role in Gene-Directed Enzyme Prodrug Therapy (GDEPT) Systems

Within the framework of GDEPT, a gene encoding a prodrug-activating enzyme is selectively delivered to tumor cells. The subsequent expression of this enzyme within the tumor allows for the localized conversion of a systemically administered prodrug into a potent cytotoxic agent. SN-23862 has been explored as a prodrug in such systems, specifically those employing bacterial nitroreductases (NTR), such as the nfsB gene product from Escherichia coli. researchgate.netingentaconnect.comnih.govnih.govpsu.edumdpi.com

Research has focused on optimizing the pairing of SN-23862 with suitable nitroreductase enzymes to maximize its activation and subsequent cytotoxic effect within target cells. SN-23862 serves as a substrate for E. coli nitroreductase (NTR). researchgate.netingentaconnect.comnih.govnih.govmdpi.com Studies comparing SN-23862 to the related dinitroaziridinylbenzamide prodrug CB 1954 have shown that SN-23862 possesses similar selectivity in cell lines engineered to express NTR. researchgate.netingentaconnect.com

Investigations into analogues of SN-23862 have aimed to improve its efficacy and pharmacokinetic properties. For instance, some studies have evaluated the kinetic parameters, such as Km and kcat, of SN-23862 and its analogues in the presence of NTR. nih.govnih.gov Notably, the analogue SN 25084 demonstrated an increased kcat compared to SN 23862 when activated by NTR. nih.gov Conversely, analogues bearing positively charged alkylamine substituents were found to be poor or inactive substrates for the NfsB nitroreductase. mdpi.com

A critical aspect of effective GDEPT is the "bystander effect," where the activated cytotoxic drug diffuses from the enzyme-expressing cells to kill neighboring tumor cells that may not have received the enzyme-encoding gene. SN-23862 has demonstrated superior bystander effects in animal models when compared to CB 1954. researchgate.netingentaconnect.comnih.govnih.govacs.org This enhanced bystander killing is attributed to the diffusible cytotoxic metabolites generated upon activation. nih.gov

Specifically, the activation of SN-23862 by NTR yields the 2-amino derivative as the major extracellular metabolite. nih.gov This metabolite exhibits superior cytotoxic potency and diffusion characteristics compared to the metabolites produced from CB 1954 activation. nih.gov The efficiency of the SN-23862 bystander effect has been highlighted in co-culture multilayer studies, where non-NfsB-expressing cells showed sensitivity to the prodrug comparable to that of cells expressing NfsB. nih.govmdpi.com Research indicates that 2-amino metabolites are key mediators of the bystander effect observed with both CB 1954 and SN 23862 in the context of nitroreductase-based GDEPT. nih.gov

Potential in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) Approaches

Beyond GDEPT, the potential of SN-23862 has also been explored within ADEPT strategies. ADEPT involves conjugating a prodrug-activating enzyme to an antibody that specifically targets antigens on the surface of tumor cells. This localization of the enzyme allows for the targeted activation of a subsequently administered prodrug. E. coli nitroreductase (NTR) has shown potential for use in ADEPT due to its ability to reduce dinitrobenzamides like SN-23862 into cytotoxic derivatives in vitro. psu.edunih.govnih.gov A potential advantage of SN-23862 in this application, compared to CB 1954, is its lack of reduction by mammalian DT diaphorases, which could minimize off-target activation in healthy tissues. mdpi.comnih.gov

Chemical Biology Methodologies

Understanding the chemical properties, activation mechanisms, and interactions of SN-23862 with biological systems requires the application of various chemical biology methodologies. These approaches are crucial for designing improved prodrugs and elucidating the precise molecular events underlying their efficacy.

The development of SN-23862 and related compounds has involved extensive synthetic efforts to create targeted analogues with potentially improved properties, such as enhanced enzyme recognition, altered diffusion characteristics, or modified cytotoxicity. A series of compounds structurally related to SN-23862 have been synthesized and evaluated as potential prodrugs for enzymatic activation. nih.gov These synthetic endeavors have explored variations in substituents and their positions on the core dinitrobenzamide structure. nih.govresearcher.life

Specific analogues have been designed and synthesized to address limitations, such as the relatively poor aqueous solubility of early dinitrobenzamide mustards. mdpi.com For example, SN 25261 was synthesized with a dihydroxypropylcarboxamide substituent, resulting in significantly greater aqueous solubility while maintaining similar kinetic characteristics and cytotoxic potency to SN 23862. nih.gov Another analogue, SN 25084, was developed with a change in the position of the carboxamide group relative to the mustard, leading to increased cytotoxicity ratio and kcat compared to SN 23862. nih.gov Methodologies for the synthesis of dinitrobenzamide mustards and related bioreductively activated prodrugs are central to this area of research. researcher.lifemedkoo.comacs.orgucl.ac.uk

Advanced analytical and spectroscopic techniques are indispensable for unraveling the complex mechanisms of SN-23862 activation and its interaction with enzymes and DNA. Liquid chromatography-mass spectrometry (LC/MS) has been employed to identify reaction pathways and quantify the alkylating reactivity of SN-23862 derivatives in aqueous solutions, providing insights into their transformation upon activation. acs.org

Structural biology techniques, such as X-ray crystallography, have been utilized to determine the crystal structures of E. coli nitroreductase (NTR) in complex with various prodrugs, including SN-23862. nih.gov These structural studies have been instrumental in understanding how SN-23862 binds within the enzyme's active site and have provided a molecular explanation for the observed regioselectivity of reduction, showing why only the 2-nitro group of SN-23862 is reduced by NTR. nih.gov

Advanced Research Perspectives

Integration with Novel Chemical Delivery Systems

Research into SN-23862 largely centers on its mechanism as a prodrug activated by specific enzymes, particularly nitroreductases (NTR), within the tumor microenvironment medkoo.compatsnap.compharmaceuticsconference.comresearchgate.netacs.orgresearchgate.netbalikesir.edu.tr. This enzymatic activation represents a form of targeted delivery at the molecular level, aiming to convert the less toxic prodrug into a potent cytotoxic agent selectively at the site of disease medkoo.comresearchgate.net. The rationale behind this approach, particularly within Gene-Directed Enzyme Prodrug Therapy (GDEPT), is to minimize systemic toxicity while increasing drug concentration in cancer cells patsnap.comresearchgate.net. SN-23862's activation is dependent on the presence and activity of nitroreductase enzymes, which can be naturally present in some tumor cells or delivered to the tumor site via gene therapy approaches medkoo.comresearchgate.netresearchgate.net. This strategy exploits the biochemical environment of the tumor, such as hypoxia, which can influence the activity of bioreductive prodrugs medkoo.com. While the primary research focus is on enzymatic targeting, the inherent prodrug nature of SN-23862 suggests potential for integration with broader chemical delivery systems designed to improve tumor accumulation or cellular uptake, although specific applications with novel nanocarriers were not detailed in the available research snippets pharmaceuticsconference.comnih.gov.

Exploration of Combination Strategies with Other Modalities

SN-23862 has been investigated in combination strategies, notably within the framework of nitroreductase-based GDEPT medkoo.compatsnap.compharmaceuticsconference.comresearchgate.netacs.orgresearchgate.netbalikesir.edu.tr. This approach combines the administration of the SN-23862 prodrug with the delivery and expression of a nitroreductase enzyme within tumor cells, leading to localized activation of the prodrug researchgate.netresearchgate.net. Studies have compared the efficacy of SN-23862 in combination with various nitroreductases, including bacterial enzymes like E. coli NTR and Ssap-NtrB, as well as exploring novel enzyme candidates patsnap.comresearchgate.netacs.orgresearchgate.netmdpi.com. This research aims to identify optimal enzyme-prodrug pairings for enhanced therapeutic outcomes patsnap.compharmaceuticsconference.comresearchgate.netbalikesir.edu.tr. Furthermore, research has explored combining bioreductive drugs, including SN-23862, with vasoactive agents such as flavone (B191248) acetic acid or 5,6-dimethylxanthenone acetic acid medkoo.comgoogle.com. These combinations may aim to modulate the tumor microenvironment to enhance prodrug activation or the effects of the cytotoxic metabolites. The cytotoxic metabolites generated from SN-23862 activation are understood to contribute to bystander effects, where activated drug can diffuse to kill neighboring tumor cells that may not express the activating enzyme, an important aspect of its combination potential within GDEPT medkoo.comresearchgate.netwikidata.org.

Theoretical Modeling and Computational Chemistry Applications in Prodrug Design

Computational chemistry and theoretical modeling play a significant role in the research and design of prodrugs like SN-23862 and related nitroaromatic compounds patsnap.compharmaceuticsconference.comresearchgate.netacs.orgbalikesir.edu.trmdpi.comnottingham.ac.uk. In silico techniques, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions and molecular docking studies, have been employed to design and evaluate novel nitro containing aromatic amides as potential prodrugs, often in comparison to known compounds like SN-23862 and CB1954 patsnap.compharmaceuticsconference.comresearchgate.netbalikesir.edu.tr. Molecular docking is used to investigate the interactions and binding affinities between prodrug candidates and nitroreductase enzymes, providing insights into the potential for enzymatic activation patsnap.compharmaceuticsconference.comresearchgate.netacs.org.

Furthermore, detailed structural studies utilizing techniques such as X-ray crystallography of nitroreductase enzymes in complex with dinitrobenzamide prodrugs, including SN-23862, provide crucial information for computational modeling acs.orgnih.gov. These crystal structures reveal how SN-23862 binds within the active site of the enzyme, illustrating the specific interactions and orientation that facilitate nitroreduction acs.orgnih.gov. For instance, studies have shown that the structure of SN-23862 influences its binding mode within the E. coli nitroreductase active site, affecting which nitro group is preferentially reduced acs.orgnih.gov. This structural and computational information is invaluable for guiding the rational design of new prodrugs with improved activation efficiency, selectivity, and potentially enhanced therapeutic properties acs.org. Computational studies also contribute to understanding the kinetic parameters of prodrug reduction by different enzymes pharmaceuticsconference.commdpi.com.

Research findings often involve comparing the properties and behavior of SN-23862 with other prodrug candidates. While specific comprehensive data tables for SN-23862 across all research aspects were not fully presented in the snippets, studies commonly report and compare parameters such as:

Cytotoxicity: Measured by assays like MTT or SRB in various cancer cell lines (e.g., Hep3B, PC3, HT-29), often comparing the prodrug alone versus in the presence of an activating enzyme or comparing different prodrugs and their metabolites patsnap.compharmaceuticsconference.comresearchgate.net.

Enzymatic Reduction Kinetics: Parameters such as Michaelis-Menten constants (Km) which describe the affinity of the enzyme for the prodrug, and catalytic efficiency (kcat/Km) which reflects how effectively the enzyme converts the prodrug, are determined and compared for different prodrug-enzyme combinations pharmaceuticsconference.commdpi.com.

Molecular Docking Scores/Binding Energies: Computational predictions of how strongly a prodrug binds to the enzyme's active site patsnap.compharmaceuticsconference.comresearchgate.net.

These types of data, generated through both experimental and computational approaches, are critical for evaluating the potential of SN-23862 and informing the design of next-generation bioreductive prodrugs for cancer therapy.

Q & A

Q. How can the molecular structure of SN-23862 be determined using spectroscopic methods?

To confirm SN-23862’s structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy , mass spectrometry (MS) , and X-ray crystallography . Cross-validate results with published spectral databases and ensure purity via high-performance liquid chromatography (HPLC). For novel derivatives, include elemental analysis and infrared (IR) spectroscopy to verify functional groups. Reproducibility requires detailed documentation of solvent systems, instrument calibration, and reference standards .

Q. What are standard protocols for synthesizing SN-23862 in laboratory settings?

Synthesis should follow step-by-step reaction schemes with attention to stoichiometry, temperature control, and catalyst selection. Purification steps (e.g., column chromatography, recrystallization) must be rigorously described, including solvent ratios and melting point ranges. For reproducibility, provide characterization data (e.g., -NMR, -NMR) for all intermediates and the final compound. Use Supporting Information for extensive datasets, adhering to journal guidelines on supplementary materials .

Q. How can researchers assess SN-23862’s in vitro biological activity?

Use cell-based assays (e.g., IC determination in cancer cell lines) with controls for cytotoxicity. Include dose-response curves and statistical validation (e.g., ANOVA, p-value thresholds). For enzyme inhibition studies, employ kinetic assays (e.g., Michaelis-Menten plots) and validate with positive/negative controls. Ensure compliance with ethical guidelines for cell line sourcing and experimental replication .

Advanced Research Questions

Q. How can contradictory data on SN-23862’s mechanism of action across studies be resolved?

Conduct a systematic literature review to identify variables causing discrepancies (e.g., assay conditions, compound purity). Replicate experiments under standardized protocols, controlling for batch-to-batch variability and environmental factors. Use triangulation by combining orthogonal methods (e.g., CRISPR knockdown, proteomic profiling) to validate targets. Statistical meta-analysis can quantify heterogeneity and identify confounding factors .

Q. What strategies optimize SN-23862’s pharmacokinetic properties through structural modification?

Apply structure-activity relationship (SAR) studies to modify functional groups affecting solubility, metabolism, or bioavailability. Use computational tools (e.g., molecular docking, ADMET prediction) to prioritize analogs. Validate top candidates via in vivo pharmacokinetic studies (e.g., plasma half-life, tissue distribution) and compare with parent compound. Document synthetic routes and purity criteria for derivatives .

Q. How should experiments be designed to validate SN-23862’s selectivity against off-target proteins?

Implement competitive binding assays (e.g., SPR, ITC) with purified proteins and a panel of structurally related targets. Use selectivity panels (e.g., kinase profiling) to quantify off-target interactions. For in vivo models, employ genetic knockouts or RNAi to confirm target-specific effects. Statistical methods like ROC curves can differentiate selective vs. non-selective activity .

Methodological Guidance Tables

Q. Table 1: Key Analytical Techniques for SN-23862 Characterization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.